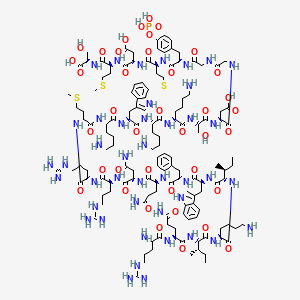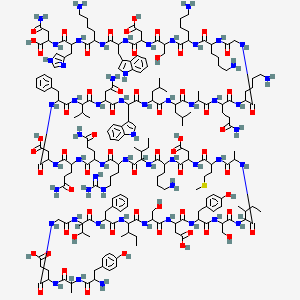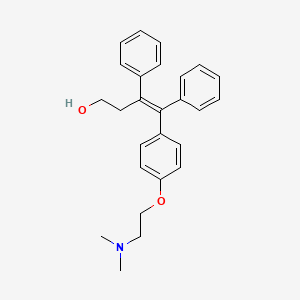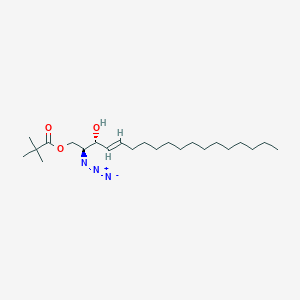
Paraherquamide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraherquamide E is a naturally occurring alkaloid found in the bark and leaves of several species of the genus Paraherquamides. It is a unique small molecule that has been the focus of much scientific research in recent years. It has been demonstrated to have a wide range of potential medicinal and therapeutic applications, making it an exciting area of research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
Paraherquamide E, also known as 14-de-oxy-paraherquamide A, is a complex compound with a structure that includes two pyrrolidine rings, a piperazine ring, and two piperidine rings . The two pyrrolidine rings adopt envelope conformations, the piperazine ring of the diaza-bicyclo-[2.2.2]octan-3-one unit adopts a boat conformation, and the two piperidine rings are in distorted boat conformations . This unique structure has been the subject of extensive research.
Anthelmintic Activity
Paraherquamide E has been identified as a potent anthelmintic, meaning it is effective against parasitic worms (helminths) . Its anthelmintic activity was demonstrated using gerbils infected with a parasitic nematode Trichostrongylus colubriformi .
Selectivity on Nicotinic Acetylcholine Receptors
Research has shown that Paraherquamide E acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs), but the mechanism of its selectivity was unknown . Recent studies have revealed that structural features of loop C, loop E, and loop F contribute to the L-type nAChR selectivity of the alkaloid .
Potential for Drug Design
The selectivity of Paraherquamide E on L-type nAChRs creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . This could lead to the development of more effective treatments for parasitic infections.
Biosynthetic Pathway
The biosynthetic pathway of Paraherquamide E is of interest to researchers due to its complex heptacyclic scaffold . Understanding this pathway could provide insights into the production of other complex natural products.
Toxicity Studies
Paraherquamide E was first isolated as a toxic metabolite from Penicillium paraherquei . Further studies on its toxicity could provide valuable information for its safe use in medical applications.
Wirkmechanismus
Target of Action
Paraherquamide E, a member of the paraherquamide family, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Paraherquamide E is a selective, competitive, cholinergic antagonist that distinguishes subtypes of cholinergic receptors .
Mode of Action
Paraherquamide E interacts with its targets, the nAChRs, by acting as a competitive antagonist . It selectively acts on the nematode L-type nAChRs over the N-type . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .
Biochemical Pathways
The biochemical pathways affected by Paraherquamide E involve the cholinergic system . By acting as a competitive antagonist at nAChRs, Paraherquamide E disrupts normal cholinergic neurotransmission. This disruption leads to a potent, non-toxic paralysis of nematodes .
Result of Action
The primary result of Paraherquamide E’s action is the induction of paralysis in nematodes . This effect is due to its antagonistic action on nAChRs, disrupting normal neurotransmission and leading to paralysis .
Eigenschaften
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraherquamide E | |
Q & A
Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?
A1: Paraherquamide E exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, Paraherquamide E demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].
Q2: Can you describe the structural characteristics of Paraherquamide E obtained from spectroscopic data?
A2: Paraherquamide E (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)



